molecular formula C30H21Br2N3O4 B2941256 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 299418-90-9

6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2941256
CAS No.: 299418-90-9
M. Wt: 647.323
InChI Key: ULAXMJMTEYXEQN-UHFFFAOYSA-N
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Description

The compound 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a heterocyclic molecule featuring a quinolin-2-one core substituted with a bromine atom at position 6 and a phenyl group at position 4. Attached to the quinoline scaffold is a dihydropyrazole ring bearing a 5-bromofuran-2-carbonyl group and a 4-methoxyphenyl substituent. Its synthesis likely involves multi-step heterocyclic condensation reactions, as inferred from analogous compounds in the literature .

Properties

CAS No.

299418-90-9

Molecular Formula

C30H21Br2N3O4

Molecular Weight

647.323

IUPAC Name

6-bromo-3-[2-(5-bromofuran-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H21Br2N3O4/c1-38-20-10-7-17(8-11-20)24-16-23(34-35(24)30(37)25-13-14-26(32)39-25)28-27(18-5-3-2-4-6-18)21-15-19(31)9-12-22(21)33-29(28)36/h2-15,24H,16H2,1H3,(H,33,36)

InChI Key

ULAXMJMTEYXEQN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20BrN3O3C_{24}H_{20}BrN_{3}O_{3}, and it features multiple functional groups that contribute to its biological activity. The presence of the bromofuran moiety and the pyrazole ring are particularly noteworthy, as these structures are often associated with various pharmacological properties.

Research indicates that the compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Molecular docking studies suggest a favorable binding affinity to COX-2, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of similar structures possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that the compound may also have broad-spectrum antibacterial activity .
  • Antioxidant Properties : The presence of multiple aromatic rings may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of compounds structurally related to this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory properties in vitro using human cell lines. The results demonstrated a marked reduction in pro-inflammatory cytokine production when treated with the compound, reinforcing its role as a COX inhibitor and suggesting applications in inflammatory diseases .

Research Findings

StudyFindingsImplications
Molecular docking indicates strong binding to COX-2Potential anti-inflammatory drug
Exhibited broad-spectrum antibacterial activityCould serve as a new antibiotic agent
Significant reduction in oxidative stress markersPossible use in oxidative stress-related conditions

Chemical Reactions Analysis

Formation of the Quinolin-2(1H)-one Core

Quinolin-2-one derivatives are typically synthesized via cyclization of anthranilic acid derivatives or through Friedländer annulation. For brominated variants, bromine substituents are introduced either during cyclization or via post-synthesis halogenation .

Pyrazoline Ring Construction

The 4,5-dihydro-1H-pyrazole ring is synthesized via cyclization of hydrazines with α,β-unsaturated ketones. The 4-methoxyphenyl group at position 5 suggests the use of a substituted chalcone intermediate reacting with hydrazine hydrate under acidic or basic conditions .

Incorporation of the 5-Bromofuran-2-carbonyl Group

The 5-bromofuran-2-carbonyl moiety is introduced via amide coupling. For example, MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) catalyze the reaction between 5-bromofuran-2-carboxylic acid and amines or hydrazides, achieving yields up to 83% .

Reaction Conditions and Optimization

Relevant reaction parameters from analogous syntheses include:

Step Reagents/Conditions Yield Source
Amide couplingMNBA/DMAP, CH₂Cl₂, RT83%
Pyrazoline cyclizationHydrazine hydrate, ethanol, reflux65–75%
BrominationBr₂/FeBr₃ or NBS (N-bromosuccinimide)70–85%

Stability and Reactivity

  • Thermal Stability : The compound’s melting point is unconfirmed, but quinolin-2-one derivatives typically exhibit stability up to 200°C .

  • Hydrolytic Sensitivity : The amide and ester groups may hydrolyze under strong acidic/basic conditions.

  • Bromine Reactivity : The bromine atoms at positions 6 (quinoline) and 5 (furan) are potential sites for nucleophilic substitution (e.g., Suzuki coupling) .

Molecular Interactions and Functional Implications

While not directly studied for this compound, molecular docking of similar bromofuran-carbonyl hybrids with COX-2 (PDB ID: 5IKR) revealed:

  • Binding Affinity : −7.89 kcal/mol (comparable to mefenamic acid) .

  • Key Interactions :

    • Hydrogen bonding with Gly526 and Ala527.

    • Hydrophobic interactions with Val349 and Leu352 .

Challenges and Limitations

  • Stereochemical Control : The dihydropyrazole ring introduces stereocenters, requiring chiral resolution or asymmetric synthesis .

  • Functional Group Compatibility : Competing reactivities of bromine and carbonyl groups necessitate orthogonal protection strategies.

Comparison with Similar Compounds

Compound 5 ():

  • Structure : 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydropyrazole-1-carbothioamide.
  • Key Features :
    • Pyrazoline ring substituted with 4-bromophenyl and indole-derived groups.
    • Carbothioamide (-C(=S)NH₂) at position 1.
  • Physicochemical Data :
    • Melting point: 192–193°C.
    • IR peaks: C=S (1167 cm⁻¹), C=O (1651 cm⁻¹) .

Comparison :

  • The target compound replaces the carbothioamide with a 5-bromofuran-2-carbonyl group, enhancing electrophilicity.

Compound 13 ():

  • Structure : 4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide.
  • Key Features :
    • Pyrazoline ring with sulfonamide and bromophenyl substituents.
    • Sulfonamide (-SO₂NH₂) group enhances hydrophilicity .

Comparison :

  • Both compounds feature brominated aromatic rings, but the methoxyphenyl group in the target compound may offer distinct electronic effects (electron-donating vs. bromine’s electron-withdrawing nature).

Halogen-Substituted Analogues

Compounds 4 and 5 ():

  • Structures : Chloro and bromo derivatives of thiazole-pyrazole hybrids.
  • Key Features :
    • Isostructural halogen substitution (Cl vs. Br) influences intermolecular interactions.
    • Bromine enhances molecular weight and van der Waals interactions .

Comparison :

  • The target compound’s dual bromine atoms (on furan and quinoline) may increase steric bulk and halogen-bonding capacity compared to monohalogenated analogues.
  • Thiazole cores in Compounds 4/5 differ from the quinolin-2-one system, altering conjugation and dipole moments.

Quinoline-Based Analogues

Compound in :

  • Structure: 6-Bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-dihydropyrazol-3-yl)-4-phenylquinolin-2(1H)-one.
  • Key Features: Similar quinolin-2-one core but substituted with 4-methoxybenzoyl instead of 5-bromofuran-2-carbonyl .

Comparison :

  • Methoxy groups in both compounds contribute to solubility, but bromine may offset this by increasing hydrophobicity.

Data Tables

Table 1: Physicochemical Properties of Target Compound and Analogues

Compound Core Structure Key Substituents Melting Point (°C) Notable IR Peaks (cm⁻¹)
Target Compound Quinolin-2-one 6-Br, 5-bromofuran-2-carbonyl N/A C=O (~1650, inferred)
Compound 5 () Pyrazoline-indole 4-Bromophenyl, carbothioamide 192–193 1167 (C=S), 1651 (C=O)
Compound 13 () Pyrazoline-sulfonamide 4-Bromophenyl, sulfonamide 180–181 1374 (SO₂), 1651 (C=O)

Research Implications

  • Structural Diversity: The quinolin-2-one core combined with brominated dihydropyrazole distinguishes the target compound from indole- or thiazole-based analogues, suggesting unique binding modes in therapeutic applications .
  • Halogen Effects : Dual bromine substitution may optimize halogen bonding in drug-receptor interactions, as seen in antimicrobial derivatives () .
  • Synthetic Challenges : The complexity of the 5-bromofuran-2-carbonyl group necessitates advanced coupling strategies, contrasting with simpler acyl derivatives () .

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